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The conversion of ketones to vinyl halides is a cornerstone transformation in organic synthesis,
providing critical building blocks for cross-coupling reactions and the synthesis of complex
molecules. Enol sulfonates, such as triflates and nonaflates, have emerged as highly effective
precursors for these transformations due to their facile synthesis from ketones and their
excellent reactivity as "pseudohalides” in various catalytic processes. This guide provides an
objective comparison of enol triflates and enol nonaflates in the context of nickel-catalyzed
halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to
aid researchers in selecting the optimal substrate for their synthetic needs.

Performance Comparison: Enol Triflates vs. Enol
Nonaflates

Enol triflates are widely used and highly effective substrates for nickel-catalyzed halogenation,
enabling the synthesis of a broad range of vinyl iodides, bromides, and chlorides under mild
conditions.[1][2] However, for certain substrates, particularly those that are sterically hindered
or electronically deactivated, the reactivity of the enol triflate can be sluggish. In such cases,
enol nonaflates have proven to be a superior alternative.[1]

The enhanced reactivity of enol nonaflates stems from the superior leaving group ability of the
nonaflate group compared to the triflate group. The extended perfluoroalkyl chain in the
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nonaflate anion provides greater charge delocalization and stability, making it a more facile

leaving group in the catalytic cycle. This increased reactivity can lead to improved yields and

shorter reaction times, especially for challenging substrates.[1][3]

Quantitative Data Summary

The following tables summarize the performance of enol triflates and enol nonaflates in nickel-

catalyzed halogenation based on data from the work of Reisman and coworkers.[1]

Table 1: Nickel-Catalyzed Halogenation of Enol Triflates

Substrate . .

Entry . Halide Source Product Yield (%)
(Enol Triflate)
Cyclohexenyl Cyclohexenyl

1 y y Nal ) y. y 95
triflate iodide
Cyclohexenyl Cyclohexenyl

2 y y LiBr y y 91
triflate bromide
Cyclohexenyl Cyclohexenyl

3 y y LiCl y ) y 85
triflate chloride
4-tert- 4-tert-

4 Butylcyclohexeny  Nal Butylcyclohexeny 93
| triflate | iodide
4-tert- 4-tert-

5 Butylcyclohexeny  LiBr Butylcyclohexeny 92
| triflate | bromide
Estrone-derived Estrone-derived

6 ) Nal o 75
triflate iodide
Estrone-derived . Estrone-derived

7 LiBr 88

triflate

bromide

Reactions were generally performed using a Ni(ll) precatalyst with Zn as a reductant at room

temperature.[1][2]

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.researchgate.net/publication/334985991_Nickel-Catalyzed_Conversion_of_Enol_Triflates_into_Alkenyl_Halides
https://www.researchgate.net/publication/330341011_Is_nonaflate_a_better_leaving_group_than_corresponding_triflate_A_case_study_in_the_palladium_catalyzed_cross-coupling_reaction_of_7-substituted_coumarins
https://www.researchgate.net/publication/334985991_Nickel-Catalyzed_Conversion_of_Enol_Triflates_into_Alkenyl_Halides
https://www.researchgate.net/publication/334985991_Nickel-Catalyzed_Conversion_of_Enol_Triflates_into_Alkenyl_Halides
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179072/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Table 2: Comparative Halogenation of a Sluggish Substrate: Enol Triflate vs. Enol Nonaflate

Entry Substrate Halide Source Product Yield (%)
Dihydronaphthal Dihydronaphthal
ene-derived enol Nal ene-derived Low Conversion
triflate iodide
Dihydronaphthal Dihydronaphthal
ene-derived enol Nal ene-derived 85
nonaflate iodide
Dihydronaphthal Dihydronaphthal
ene-derived enol LiBr ene-derived Low Conversion
triflate bromide
Dihydronaphthal Dihydronaphthal
ene-derived enol LiBr ene-derived 82
nonaflate bromide

The use of the enol nonaflate significantly improved the yield for this challenging substrate
where the enol triflate was ineffective.[1]

Experimental Protocols

The following are generalized experimental protocols for the nickel-catalyzed halogenation of
enol triflates and enol nonaflates.

General Procedure for Nickel-Catalyzed Halogenation of
Enol Triflates (Method B from Reisman et al.)

To a vial charged with the enol triflate (1.0 equiv), Ni(OAc)2:4H20 (0.05 equiv), 1,5-
cyclooctadiene (cod, 0.10 equiv), and the halide salt (LiBr or LiCl, 1.5 equiv) is added a solution
of N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) (1:3 v/v). The mixture is stirred at
23 °C for 16 hours. Upon completion, the reaction is quenched, extracted, and purified by
column chromatography.[1]
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General Procedure for Nickel-Catalyzed Halogenation of
Enol Nonaflates (Method C from Reisman et al.)

This method is particularly effective for sluggish substrates. To a vial charged with the enol
nonaflate (1.0 equiv), Ni(cod)z (0.10 equiv), and the halide salt (Nal, LiBr, or LiCl, 1.5 equiv) is
added a solution of DMA and THF (1:4 v/v). The mixture is stirred at 23 °C for 16 hours. The
workup and purification follow the same procedure as for the enol triflates.[1]

Mechanistic Overview and Workflow

The nickel-catalyzed halogenation of enol sulfonates is proposed to proceed through a
Ni(O)/Ni(ll) catalytic cycle. The active Ni(0) catalyst is generated in situ from a Ni(ll) precatalyst
by reduction with zinc powder.
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Caption: Proposed catalytic cycle for the nickel-catalyzed halogenation of enol sulfonates.

The experimental workflow for setting up these reactions is straightforward and amenable to
parallel synthesis.
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Caption: General experimental workflow for nickel-catalyzed halogenation of enol sulfonates.

Conclusion

Both enol triflates and enol nonaflates are valuable substrates for the nickel-catalyzed
synthesis of vinyl halides. Enol triflates are a reliable choice for a wide range of substrates.
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However, for challenging cases where enol triflates exhibit low reactivity, enol nonaflates serve
as a powerful alternative, often providing significantly higher yields due to the superior leaving
group ability of the nonaflate group. The choice between these two substrates should be
guided by the specific reactivity of the ketone precursor and the desired efficiency of the
halogenation reaction. The mild reaction conditions and the use of inexpensive nickel catalysts
make this methodology highly attractive for applications in academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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